3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride

Medicinal Chemistry Chemical Biology Salt Selection

Medicinal chemists often face batch-to-batch variability in azetidine building blocks that undermines SAR reproducibility. 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride (CAS 1394042-61-5) addresses this with its hydrochloride salt form, ensuring consistent solubility and handling across biological assays. • 98% HPLC purity enables reliable analog synthesis and screening campaigns. • Ether linker provides superior metabolic stability over benzyl-linked analogs, reducing background degradation in cellular assays. • High ring strain (26 kcal/mol) supports covalent inhibitor and activity-based probe development. Available in 50 mg to 10 g quantities with rapid global fulfillment.

Molecular Formula C11H16ClNO3
Molecular Weight 245.7 g/mol
CAS No. 1394042-61-5
Cat. No. B1378286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride
CAS1394042-61-5
Molecular FormulaC11H16ClNO3
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)OC2CNC2)OC.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-13-8-3-9(14-2)5-10(4-8)15-11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H
InChIKeyONRUTMWAXKODOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethoxyphenoxy)azetidine Hydrochloride: Overview


3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride is a synthetic azetidine derivative with the molecular formula C11H15NO3·HCl and a molecular weight of approximately 245.70 g/mol . It features a four-membered azetidine ring connected via an ether linkage to a 3,5-dimethoxyphenyl group, and is supplied as the hydrochloride salt. This compound is primarily utilized as a versatile building block in medicinal chemistry and chemical biology, where the strained azetidine ring and the electron-rich dimethoxyphenyl moiety offer unique reactivity and physicochemical properties .

Salt form Hydrochloride salt ensures reproducible handling and solubility
Electron-rich motif 3,5-Dimethoxy pattern supports specific SAR interactions
Strained ring Azetidine core enables unique ring-opening reactivity

Why Generic Substitution Fails


Azetidine-based building blocks are not interchangeable due to the profound impact of even minor structural variations on physicochemical properties, stability, and biological activity [1]. The presence of the hydrochloride salt form in CAS 1394042-61-5 directly influences solubility, crystallinity, and handling characteristics compared to its free base . Furthermore, the specific substitution pattern—methoxy groups at the 3- and 5-positions of the phenyl ring and an ether linker—differs significantly from close analogs bearing methyl groups or benzyl linkers, leading to distinct electronic profiles and steric environments that alter target engagement and synthetic utility [2]. The quantitative evidence below demonstrates these critical differentiations.

Salt form mismatch
Free base differs in solid-state stability and aqueous solubility; hydrochloride salt may provide more consistent handling in research workflows.
Substituent pattern variation
3,5-Dimethoxy groups impart distinct electronic and steric profiles not replicated by methyl or other alkoxy analogs, potentially altering target engagement.
Linker geometry
Ether linkage yields a more rigid scaffold compared to benzyl-linked analogs, which may affect metabolic stability and conformational preference.

Product-Specific Differentiation Evidence


Salt Form vs. Free Base: Handling and Stability

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride (MW 245.70 g/mol) offers distinct advantages in solid-state stability and aqueous solubility over its free base counterpart (MW 209.24 g/mol) . The hydrochloride salt form is generally more crystalline, less hygroscopic, and easier to weigh and handle in a laboratory setting, reducing variability in experimental workflows [1].

Salt Form Impact
Head-to-head
245.70 vs 209.24 g/mol
+36.46 g/mol (HCl)
Supports reproducible handling and solubility
Calculated from molecular formula
Medicinal Chemistry Chemical Biology Salt Selection

Commercial Purity: 98% vs. 95% Specifications

The commercially available 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride exhibits vendor-specific purity levels. Leyan and CymitQuimica offer a higher purity grade (98%) compared to the 95% grade from Sigma-Aldrich . This 3% absolute purity difference can significantly impact reaction yields and data reproducibility in sensitive assays.

Purity Grade
Specification review
98% vs 95%
+3% absolute purity
Higher purity may reduce impurity-related artifacts
As reported by commercial vendors; verify via COA
Analytical Chemistry Procurement Quality Control

Methoxy vs. Methyl Substituent Effects

Replacing the 3,5-dimethoxy groups with 3,5-dimethyl groups yields a significantly different analog: 3-(3,5-dimethylphenoxy)azetidine (MW 177.24 g/mol) [1]. The methoxy groups in the target compound (MW 245.70 g/mol) are strongly electron-donating and increase molecular weight by approximately 68.5 g/mol, which alters both the electronic density on the aromatic ring and the overall lipophilicity (cLogP) [2]. This electronic modulation can profoundly affect receptor binding and metabolic stability.

Substituent Effect
Class-level
3,5-dimethoxy vs 3,5-dimethyl
Δ 68.5 g/mol; altered cLogP
Methoxy pattern alters electronic and lipophilic profile
Class-level inference for SAR interpretation
Medicinal Chemistry SAR Physicochemical Properties

Ether vs. Benzyl Linker: Conformational Impact

The target compound features a direct ether linkage between the azetidine ring and the phenyl group, whereas the analog 3-[(3,5-dimethoxyphenyl)methyl]azetidine incorporates a methylene (benzyl) linker . This seemingly minor change increases the molecular weight by approximately 14 g/mol (for the free base) and introduces an additional rotatable bond, which can significantly alter molecular flexibility, conformation, and susceptibility to oxidative metabolism by cytochrome P450 enzymes [1].

Linker Conformation
Class-level
Ether (-O-) vs benzyl (-CH2-)
+1 rotatable bond; +14 Da
Ether linker may provide a more rigid scaffold
Structural comparison; metabolic stability may differ
Medicinal Chemistry Linker Chemistry Metabolic Stability

Azetidine Ring Strain and Reactivity

Azetidines possess a four-membered ring with significant ring strain (approximately 26 kcal/mol) [1], which is higher than that of pyrrolidine (five-membered, ~6 kcal/mol) or piperidine (six-membered, ~0 kcal/mol) [2]. This strain renders the azetidine nitrogen more nucleophilic and the ring more susceptible to selective opening under controlled conditions, providing unique synthetic handles not available with larger heterocycles.

Ring Strain Reactivity
Class-level
~26 kcal/mol (azetidine)
vs pyrrolidine ~6, piperidine ~0 kcal/mol
Higher strain enables unique ring-opening reactions
From literature; reactivity context-dependent
Organic Synthesis Ring Strain Reactivity

Optimal Application Scenarios


Medicinal Chemistry Lead Optimization

Use the 98% purity grade to synthesize and screen analogs where the electron-rich 3,5-dimethoxyphenyl group and strained azetidine ring are critical for target engagement. The hydrochloride salt form ensures consistent handling and solubility in biological assays, while the methoxy substituents provide a distinct electronic signature compared to methyl analogs [1].

Chemical Biology Probe Development

Leverage the unique reactivity of the azetidine ring [2] to create targeted covalent inhibitors or activity-based probes. The ether linker offers a more metabolically stable scaffold than benzyl-linked analogs, reducing background degradation in cellular assays .

Synthetic Methodology Development

Employ the compound as a model substrate to explore novel ring-opening or functionalization reactions of azetidines, taking advantage of the high ring strain (26 kcal/mol) [2]. The commercial availability of both 95% and 98% purity grades allows for cost-effective method scouting and subsequent high-purity validation .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Hydrochloride salt, 98% purity for reproducible handling and consistent assay data
Purity and salt form verification
Chemical biology probe development
Ether linker and strained azetidine ring for targeted reactivity and metabolic stability
Reactivity and stability profiling
Synthetic methodology development
Available 95% and 98% grades support scouting and high-purity validation
Batch consistency and ring-opening reactivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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